1-Benzyl-3-(3-chlorophenoxy)pyrrolidine
Description
1-Benzyl-3-(3-chlorophenoxy)pyrrolidine is a pyrrolidine derivative featuring a benzyl group at the 1-position and a 3-chlorophenoxy substituent at the 3-position. The 3-chlorophenoxy group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to other substituents.
Properties
CAS No. |
95575-73-8 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
1-benzyl-3-(3-chlorophenoxy)pyrrolidine |
InChI |
InChI=1S/C17H18ClNO/c18-15-7-4-8-16(11-15)20-17-9-10-19(13-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2 |
InChI Key |
FGKOBXARGJKZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC2=CC(=CC=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenyl) result in lower yields compared to electron-donating groups (e.g., 4-methoxyphenyl) due to steric hindrance and electronic effects .
- Bulky substituents like trimethylsilyloxy (TMS-O) require careful chromatographic separation, whereas Boc-protected amines offer higher purity and crystallinity .
Physicochemical Properties
Substituents profoundly influence physical properties such as solubility, melting point, and optical activity:
Key Observations :
- Crystalline derivatives (e.g., Boc-protected compounds) exhibit higher melting points and defined optical activity, making them suitable for stereoselective applications .
- Oily products (e.g., TMS-O derivatives) lack crystallinity, complicating purification but offering flexibility in liquid-phase reactions .
Functional Group Reactivity
The 3-chlorophenoxy group in the target compound differs from analogs in terms of electronic and steric profiles:
- Chlorophenoxy vs. However, the chlorine atom may participate in halogen bonding or nucleophilic aromatic substitution .
- Boc-amino vs. Chlorophenoxy: Boc-amino derivatives are stable intermediates for peptide synthesis, whereas chlorophenoxy groups may serve as leaving groups or pharmacophores in drug design .
- Bromoethyl Substituents: Bromine in 1-Benzyl-3-(2-bromoethyl)pyrrolidine enables alkylation reactions, contrasting with the inert nature of chlorophenoxy under similar conditions .
Structural and Thermochemical Considerations
highlights that pyrrolidine borane complexes exhibit shorter B–N bonds compared to piperidine analogs, suggesting higher ring strain in pyrrolidines.
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